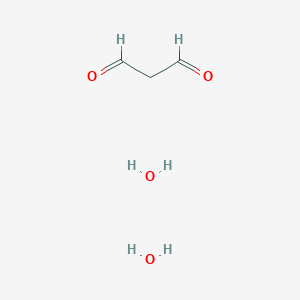

Propanedial--water (1/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanedial–water (1/2), also known as 1,2-propanediol, is a versatile chemical compound with significant industrial and scientific applications. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and many other solvents. This compound is widely used in the manufacture of unsaturated polyester resins, antifreeze, biofuels, nonionic detergents, and various other products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol can be synthesized through several methods. One common method involves the hydrolysis of propylene oxide, which is derived from petroleum-based propylene . This process typically requires high temperatures and pressures to achieve efficient conversion.

Another method involves the hydrogenolysis of glycerol, a by-product of biodiesel production. This process uses catalysts such as nickel, copper, or chromium-free systems to convert glycerol into 1,2-propanediol under hydrogenation conditions .

Industrial Production Methods

Industrial production of 1,2-propanediol primarily relies on the hydration of propylene oxide. This method is energy-intensive and involves significant emissions of greenhouse gases . alternative methods using renewable raw materials, such as glycerol hydrogenolysis, are gaining attention due to their potential to reduce energy consumption and lower the carbon footprint of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lactic acid or pyruvic acid under specific conditions.

Reduction: It can be reduced to form propanol.

Substitution: It can undergo substitution reactions to form derivatives such as ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.

Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products

Oxidation: Lactic acid, pyruvic acid

Reduction: Propanol

Substitution: Ethers, esters

Scientific Research Applications

1,2-Propanediol has a wide range of scientific research applications:

Chemistry: It is used as a solvent and a reactant in various chemical syntheses.

Biology: It is used in cryopreservation of biological samples due to its ability to lower the freezing point of water.

Medicine: It is used as a solvent for pharmaceuticals and as a humectant in topical formulations.

Industry: It is used in the production of antifreeze, resins, and detergents

Mechanism of Action

The mechanism of action of 1,2-propanediol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by preventing the formation of ice crystals, thereby protecting cells and tissues during freezing. It also acts as a humectant by attracting and retaining moisture, which is beneficial in pharmaceutical and cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

1,3-Propanediol: Another diol with similar properties but different applications.

Ethylene Glycol: A diol used primarily in antifreeze formulations.

Glycerol: A triol with similar chemical properties but different industrial applications.

Uniqueness

1,2-Propanediol is unique due to its versatility and wide range of applications. Unlike ethylene glycol, it is generally recognized as safe for use in food and cosmetics. Compared to glycerol, it has a lower viscosity and is more suitable for certain industrial applications .

Properties

CAS No. |

688358-20-5 |

|---|---|

Molecular Formula |

C3H8O4 |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

propanedial;dihydrate |

InChI |

InChI=1S/C3H4O2.2H2O/c4-2-1-3-5;;/h2-3H,1H2;2*1H2 |

InChI Key |

ILZQVNUTDWTSAF-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)C=O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)

![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)

![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)

![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)

![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)